3-Methyltetrahydro-2h-thiopyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyltetrahydro-2H-thiopyran-4-amine is a heterocyclic compound with the molecular formula C6H13NS. It is a derivative of thiopyran, a sulfur-containing six-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyltetrahydro-2H-thiopyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1,4-pentanedithiol with ammonia or amine derivatives under acidic or basic conditions to form the thiopyran ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methyltetrahydro-2H-thiopyran-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
3-Methyltetrahydro-2H-thiopyran-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyltetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets. The sulfur atom in the thiopyran ring can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or other proteins, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiopyran: Lacks the methyl and amine groups, making it less reactive.
3-Methylthiopyran: Similar structure but lacks the amine group.
4-Aminothiopyran: Similar structure but lacks the methyl group.
Uniqueness
3-Methyltetrahydro-2H-thiopyran-4-amine is unique due to the presence of both the methyl and amine groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H13NS |
---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
3-methylthian-4-amine |
InChI |
InChI=1S/C6H13NS/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3 |
InChI Key |
DFCMMCCARFDKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.